molecular formula C11H15NO3 B14815698 N-methoxy-N-methyl-2-(p-tolyloxy)acetamide

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide

Cat. No.: B14815698
M. Wt: 209.24 g/mol
InChI Key: SSMQWZBRSSYWND-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group, a methyl group, and a p-tolyloxy group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of p-toluidine with o-vanillin to form an imine intermediate, which is then reduced using sodium borohydride to yield the desired acetamide . The reaction conditions typically involve the use of methanol as a solvent and glacial acetic acid to neutralize excess sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the elimination of recrystallization steps can prevent product loss and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like Grignard reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide
  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
  • 2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-p-tolyl-acetamide

Uniqueness

N-methoxy-N-methyl-2-(p-tolyloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy and p-tolyloxy groups differentiates it from other similar compounds and influences its behavior in various chemical and biological contexts .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-9-4-6-10(7-5-9)15-8-11(13)12(2)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMQWZBRSSYWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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